molecular formula C16H13NO2 B2647609 Benzoic acid,2-(1h-indol-2-yl)-,methyl ester CAS No. 1044518-10-6

Benzoic acid,2-(1h-indol-2-yl)-,methyl ester

Cat. No. B2647609
CAS RN: 1044518-10-6
M. Wt: 251.285
InChI Key: VISPDOWQCYHYFH-UHFFFAOYSA-N
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Description

“Benzoic acid,2-(1h-indol-2-yl)-,methyl ester” is a chemical compound with the molecular formula C15H11NO2 . It is a type of boronic acid ester, which are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .


Molecular Structure Analysis

The molecular structure of “Benzoic acid,2-(1h-indol-2-yl)-,methyl ester” is defined by its molecular formula, C15H11NO2 . The exact structure would require further analysis using techniques such as nuclear magnetic resonance (NMR) or mass spectrometry.


Chemical Reactions Analysis

Boronic acid esters, including “Benzoic acid,2-(1h-indol-2-yl)-,methyl ester”, are only marginally stable in water . Their hydrolysis, or breakdown due to reaction with water, is influenced by factors such as the pH and the substituents in the aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzoic acid,2-(1h-indol-2-yl)-,methyl ester” would depend on its molecular structure. It has an average mass of 237.253 Da and a monoisotopic mass of 237.078979 Da . Other properties such as solubility, melting point, and boiling point would require experimental determination.

Safety and Hazards

Boronic acid esters, including “Benzoic acid,2-(1h-indol-2-yl)-,methyl ester”, are not very stable in water . This instability could potentially pose safety risks, especially if these compounds are being considered for pharmacological purposes .

Future Directions

The future directions for research on “Benzoic acid,2-(1h-indol-2-yl)-,methyl ester” and similar compounds could include developing more efficient synthesis methods , studying their stability and reactivity under various conditions , and exploring their potential applications in drug design and delivery .

properties

IUPAC Name

methyl 2-(1H-indol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-19-16(18)13-8-4-3-7-12(13)15-10-11-6-2-5-9-14(11)17-15/h2-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISPDOWQCYHYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid,2-(1h-indol-2-yl)-,methyl ester

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